

discovery and history of imidazole-2-thiol compounds

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An In-depth Technical Guide on the Discovery and History of Imidazole-2-Thiol Compounds

Introduction

The imidazole-2-thiol core is a five-membered heterocyclic system containing two nitrogen atoms and a sulfur atom exocyclic to the ring. This structural motif is of significant interest in medicinal and industrial chemistry due to its diverse biological activities. The most prominent application of imidazole-2-thiol derivatives is in the management of hyperthyroidism, where they function as potent antithyroid agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of these important compounds, with a particular focus on the clinically significant drugs, methimazole and carbimazole.

The Serendipitous Discovery of Antithyroid Thionamides

The journey to the development of imidazole-2-thiol antithyroid drugs began not with a targeted drug discovery program, but with a series of serendipitous observations in the 1940s. Researchers, including Drs. Julia and Cosmo Mackenzie and Curt Richter at the Johns Hopkins University School of Medicine, noted that certain sulfur-containing compounds, such as sulfaguanidine and thiourea, induced goiter in experimental animals.^{[1][2]} This goitrogenic effect was correctly hypothesized to be a consequence of the inhibition of thyroid hormone

synthesis, leading to a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland, which in turn caused thyroid enlargement.[3]

These findings spurred a wave of research to identify and synthesize more potent and less toxic antithyroid agents. A key figure in this endeavor was Dr. Edwin B. Astwood, who in 1942, began to systematically investigate the antithyroid properties of various compounds.[1][3] His initial work focused on thiourea and later, the more effective thiouracil, which he reported on in a seminal 1943 publication.[1] This pioneering work laid the foundation for the development of the thionamide class of antithyroid drugs.

Methimazole (Thiamazole): The First Imidazole-2-Thiol Drug

While thiouracil and its derivatives were effective, the search continued for compounds with improved potency and a better safety profile. This led Astwood to investigate imidazole-2-thiol derivatives. The compound 1-methylimidazole-2-thiol, also known as methimazole or thiamazole, had been known since 1889.[4] In 1949, Astwood and his colleague M.M. Stanley published their findings demonstrating the high antithyroid activity of methimazole in man, showing it to be superior to previous therapies.[5]

Following these discoveries, Eli Lilly and Company developed methimazole for clinical use under the trade name Tapazole.[4] It was approved for medical use in the United States in 1950 and remains a primary treatment for hyperthyroidism today.[6] On a weight basis, methimazole is approximately 10 times more potent than propylthiouracil, another major antithyroid drug.[7]

Carbimazole: A Prodrug Approach

In 1951, A. Lawson, C. Rimington, and C. E. Searle reported on the antithyroid activity of 2-carbethoxythio-1-methylglyoxaline, a compound that would come to be known as carbimazole.[8][9] Carbimazole was rationally designed as a derivative of methimazole.[10] It functions as a prodrug, being rapidly and almost completely metabolized in the body to the active compound, methimazole.[10][11] This approach was intended to potentially modify the drug's properties, such as taste or stability, while delivering the active therapeutic agent. Carbimazole became a widely used antithyroid drug, particularly in the United Kingdom and other parts of the world.[7]

Synthesis of Imidazole-2-Thiol Compounds

A variety of synthetic routes to imidazole-2-thiol and its derivatives have been developed over the years.

General Synthetic Strategies

- **Marckwald Synthesis:** This is a classical method for the synthesis of 2-mercaptoimidazoles (imidazole-2-thiones). It involves the reaction of an α -aminoketone or α -aminoaldehyde with a thiocyanate, such as potassium or ammonium thiocyanate.^{[12][13][14]} The reaction proceeds through the formation of a thiourea intermediate, which then cyclizes to form the imidazole-2-thiol ring.
- **From Vicinal Diamines:** Imidazole-2-thiones can also be prepared by reacting a vicinal diamine with a compound containing a thiocarbonyl moiety, such as carbon disulfide or thiophosgene.
- **From α -Haloketones:** The reaction of α -haloketones with thiourea or its derivatives can also yield imidazole-2-thiol compounds.

Experimental Protocols

Probable Historical Synthesis of Methimazole (Thiamazole)

The original 1889 synthesis of thiamazole was a two-stage process.^[4] While the detailed protocol from the original publication is not readily available, a probable reaction scheme is as follows:

- **Formation of the Thiourea Intermediate:** 2,2-Diethoxyethaneamine is reacted with methyl isothiocyanate to form an N,N'-disubstituted thiourea derivative.
- **Cyclization:** The thiourea intermediate is then treated with an acid catalyst to induce cyclization, likely through the elimination of ethanol, to form the 1-methylimidazole-2-thiol ring.

A later manufacturing process developed in the 1940s involved the reaction of aminoacetaldehyde diethylacetal with methylisothiocyanate, followed by acid-catalyzed hydrolysis and cyclization.^{[4][15]}

Probable Historical Synthesis of Carbimazole

The synthesis of carbimazole, as first described by Lawson, Rimington, and Searle in 1951, involves the acylation of methimazole.[8]

- Materials: 1-methyl-2-mercaptoimidazole (methimazole), ethyl chloroformate, a suitable base (e.g., pyridine), and a solvent.
- Methodology (Probable):
 - Methimazole is dissolved in a suitable solvent containing a base to act as an acid scavenger.
 - Ethyl chloroformate is added, likely dropwise and with cooling, to the solution.
 - The reaction mixture is stirred for a period of time to allow for the formation of the carbamate ester.
 - The product, carbimazole, is then isolated and purified, likely through precipitation and recrystallization.

A General Laboratory Scale Synthesis of a Substituted Imidazole-2-Thiol (Marckwald Synthesis)

This protocol describes a general method for the synthesis of a 4,5-disubstituted imidazole-2-thiol from an α -aminoketone and potassium thiocyanate.

- Materials: α -aminoketone hydrochloride, potassium thiocyanate, a suitable solvent (e.g., ethanol, water, or a mixture), and acid for workup (if necessary).
- Methodology:
 - The α -aminoketone hydrochloride and potassium thiocyanate are dissolved in the chosen solvent in equimolar amounts.
 - The reaction mixture is heated to reflux for a specified period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography.

- Upon completion, the reaction mixture is cooled, and the product may precipitate directly.
- Alternatively, the solvent is removed under reduced pressure, and the residue is treated with water.
- The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.

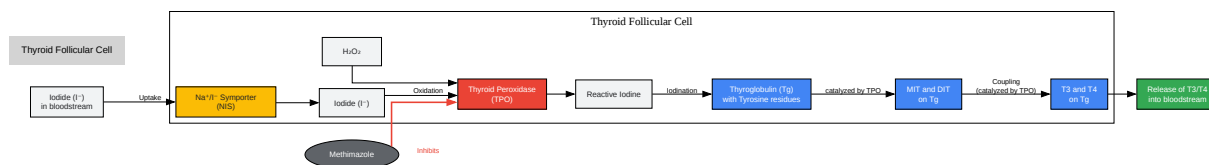
Mechanism of Action as Antithyroid Agents

Methimazole, the active form of both methimazole and carbimazole, exerts its therapeutic effect by inhibiting the synthesis of thyroid hormones.[4][6] The key target of methimazole is the enzyme thyroid peroxidase (TPO), which is located at the apical membrane of thyroid follicular cells.[6][16]

TPO catalyzes two crucial steps in thyroid hormone synthesis:

- **Iodide Oxidation:** TPO utilizes hydrogen peroxide to oxidize iodide ions (I^-) to a more reactive iodine species.
- **Iodination and Coupling:** This reactive iodine is then incorporated into tyrosine residues on the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). TPO then catalyzes the coupling of these iodinated tyrosine residues to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).

Methimazole acts as a substrate for the TPO-iodine complex, thereby competitively inhibiting the interaction of the enzyme with tyrosine residues on thyroglobulin.[16] This effectively blocks the iodination and coupling reactions, leading to a decrease in the production of thyroid hormones.



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Caption: Inhibition of Thyroid Hormone Synthesis by Methimazole.

Quantitative Data

Table 1: Physicochemical Properties of Methimazole and Carbimazole

Property	Methimazole	Carbimazole
IUPAC Name	1-Methyl-1,3-dihydro-2H-imidazole-2-thione	Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate
Molecular Formula	C ₄ H ₆ N ₂ S	C ₇ H ₁₀ N ₂ O ₂ S
Molecular Weight	114.17 g/mol [6]	186.23 g/mol
Melting Point	146-148 °C[17]	122-125 °C
Appearance	White to off-white crystalline powder[18]	White or creamy-white crystalline powder
Solubility	Soluble in water (200 mg/mL), ethanol, chloroform[17]	Slightly soluble in water, soluble in alcohol and chloroform
pKa	~11.5 - 12.37 (Predicted)[18][19]	Not readily available
LogP	-0.3[20]	Not readily available

Table 2: In Vitro Inhibitory Activity of Methimazole against Peroxidase

Enzyme Source	Substrate	IC ₅₀ of Methimazole (μM)	Reference
Lactoperoxidase (LPO)	ABTS	~7.0	[21]
Thyroid Peroxidase (TPO)	Tyrosine	Varies by assay condition	[22]

Note: Lactoperoxidase is often used as a model for thyroid peroxidase due to structural and functional similarities.

Table 3: Early Clinical Data on the Efficacy of Antithyroid Drugs

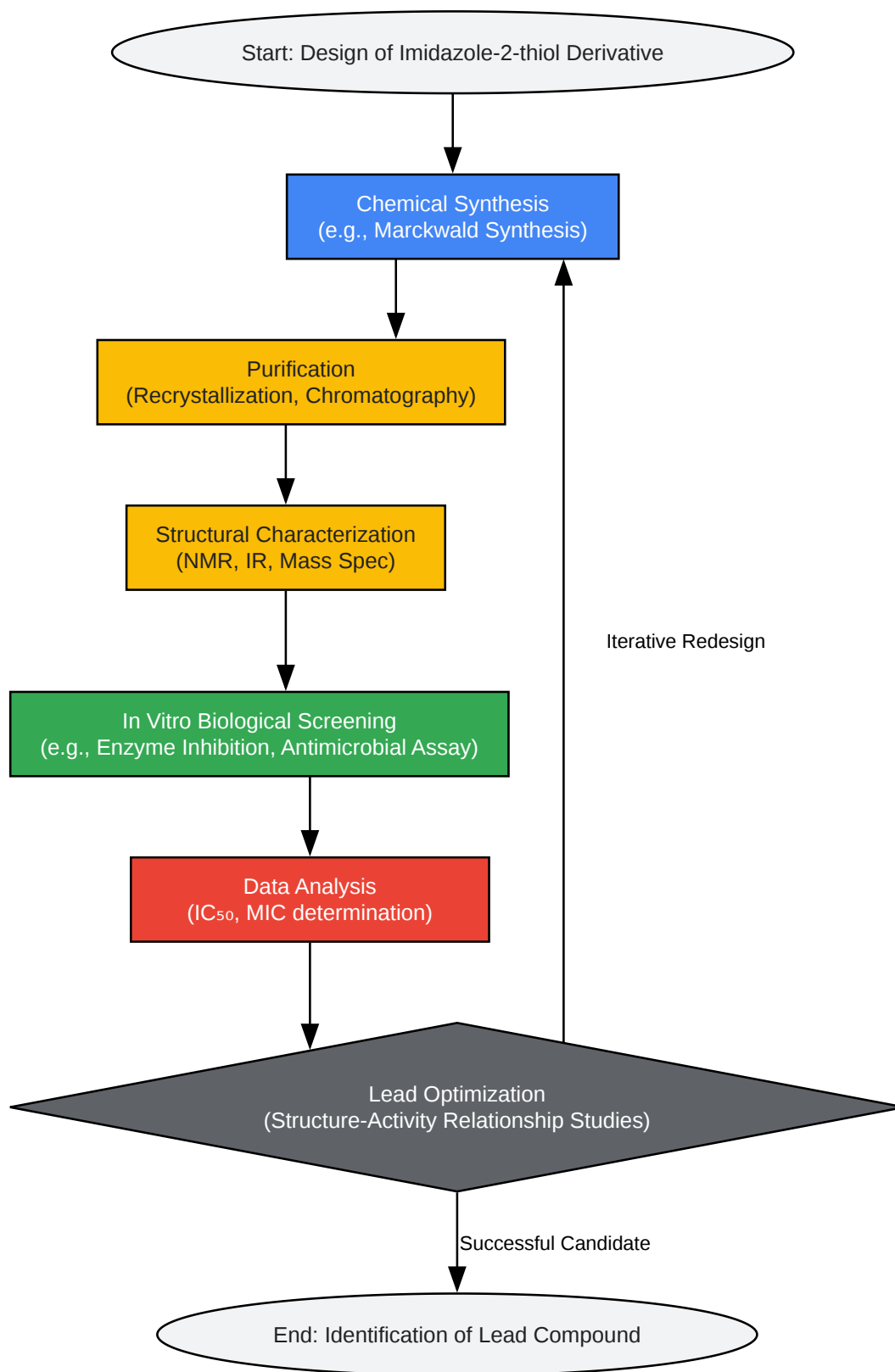
Drug	Typical Initial Daily Dose	Time to Euthyroidism	Notes	Reference
Methimazole	15-60 mg	4-8 weeks	Dosing is typically divided initially, but once-daily maintenance is common due to its longer half-life.	[6]
Carbimazole	20-60 mg	4-8 weeks	Doses are generally considered equivalent to methimazole after conversion.	[11]

Beyond Antithyroid Activity: Other Applications

While the primary application of imidazole-2-thiol compounds is in the treatment of hyperthyroidism, research has explored other potential therapeutic uses for this class of molecules. The imidazole nucleus is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of imidazole-2-thiol have been synthesized and investigated for a range of activities, including:

- **Antimicrobial Agents:** Some novel imidazole-2-thiol derivatives have been shown to possess moderate antibacterial and antifungal activity.
- **Anti-inflammatory Agents:** Benzimidazole derivatives containing a thiol group have been explored as potential anti-inflammatory agents.[23]
- **Corrosion Inhibitors:** 2-Mercapto-1-methylimidazole has been studied as an effective corrosion inhibitor for copper.[24]

- Immunomodulatory Agents: Methimazole itself has been shown to have immunomodulatory effects beyond its direct action on thyroid hormone synthesis.[17][25]



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Caption: General Experimental Workflow for Imidazole-2-thiol Drug Discovery.

Conclusion

The discovery and development of imidazole-2-thiol compounds, particularly methimazole and its prodrug carbimazole, represent a significant milestone in the history of endocrinology and pharmacology. Stemming from serendipitous observations of the goitrogenic properties of sulfur-containing compounds, the focused research efforts of pioneers like Edwin B. Astwood led to highly effective therapies for hyperthyroidism that have remained mainstays of treatment for over 70 years. The rich chemistry of the imidazole-2-thiol scaffold continues to be explored, with ongoing research into new derivatives with a wide range of potential therapeutic applications, demonstrating the enduring importance of this chemical class in drug discovery and development.

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